

A Technical Guide to the Chemical Structure and Synthesis of Xamoterol Hemifumarate

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Compound of Interest

Compound Name: Xamoterol hemifumarate

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This document provides a detailed overview of the chemical properties, synthesis, and mechanism of action of **Xamoterol hemifumarate**. Xamoterol is a selective partial agonist of the β_1 -adrenergic receptor, notable for its cardiac-stimulant properties used in the management of heart failure.[1] It exhibits intrinsic sympathomimetic activity, allowing it to provide cardiac stimulation at rest while acting as a β -blocker during periods of high sympathetic activity.[2][3]

Chemical Structure and Properties

Xamoterol is a hydrophilic compound, which limits its ability to cross the blood-brain barrier, making it a peripherally selective drug.[1] The active compound, Xamoterol, is typically supplied as a hemifumarate salt to improve its stability and formulation characteristics.

- IUPAC Name: (2E)-but-2-enedioic acid; bis(N-(2-([2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino)ethyl)morpholine-4-carboxamide)[4]
- Chemical Formula: $C_{36}H_{54}N_6O_{14}$ (for the 2:1 hemifumarate salt)[4]
- Molecular Weight: 794.86 g/mol [4]
- Canonical SMILES:
OC(=O)C=C(C(O)=O).OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1.OC(CNCCNC(=O)N1CCOCC1)COC1=CC=C(O)C=C1[4]

The structure consists of a core aryloxypropanolamine moiety, which is characteristic of many β -adrenergic ligands, linked to a morpholine-4-carboxamide group via an ethylamine spacer. The hemifumarate salt is formed by two molecules of the Xamoterol base with one molecule of fumaric acid.

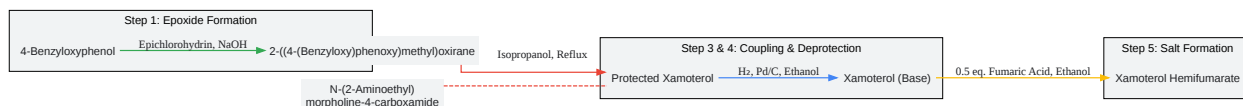
Proposed Synthesis Pathway

A definitive, publicly documented, step-by-step synthesis protocol for Xamoterol with explicit yields is not readily available in peer-reviewed journals. However, based on the synthesis of structurally related β_1 -adrenergic agonists and known chemical transformations, a plausible and efficient synthetic route can be proposed. This pathway involves the reaction of a protected phenolic epoxide with a custom amine side-chain, followed by deprotection.

The key steps are outlined below:

- Protection of Phenol: 4-Hydroxyphenol is protected, typically as a benzyl ether, to prevent the phenolic hydroxyl group from reacting in subsequent steps.
- Epoxide Formation: The protected 4-benzyloxyphenol is reacted with epichlorohydrin under basic conditions to form the key intermediate, a glycidyl ether.

- Epoxide Ring Opening: The glycidyl ether undergoes nucleophilic attack by N-(2-aminoethyl)morpholine-4-carboxamide, opening the epoxide ring to form the protected Xamoterol precursor.
- Deprotection: The benzyl protecting group is removed via catalytic hydrogenation to yield the Xamoterol free base.
- Salt Formation: The Xamoterol base is treated with fumaric acid in a 2:1 molar ratio to crystallize the final **Xamoterol hemifumarate** salt.



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Caption: Proposed multi-step synthesis pathway for **Xamoterol hemifumarate**.

Quantitative Data Summary

The following table summarizes the reactants and products for the proposed synthesis. Yields are estimated based on similar published procedures for aryloxypropanolamine synthesis and may vary.

Step	Reaction Type	Starting Materials	Key Reagents	Product	Estimated Yield
1	Williamson Ether Synthesis	4-Benzyloxyphenol, Epichlorohydrin	Sodium Hydroxide (NaOH)	2-((4-(Benzyloxy)phenoxy)methyl)oxirane	High
2	Nucleophilic Ring Opening	2-((4-(Benzyloxy)phenoxy)methyl)oxirane, N-(2-aminoethyl)morpholine-4-carboxamide	Isopropanol (solvent)	Protected Xamoterol Intermediate	Good
3	Catalytic Hydrogenation	Protected Xamoterol Intermediate	Hydrogen (H ₂), Palladium on Carbon (Pd/C)	Xamoterol (Free Base)	High
4	Salt Formation	Xamoterol (Free Base), Fumaric Acid	Ethanol (solvent)	Xamoterol Hemifumarate	Quantitative

Experimental Protocols (Illustrative)

The following protocols are illustrative and represent standard procedures for the proposed reaction types. They should be adapted and optimized based on laboratory-scale experiments.

Step 1: Synthesis of 2-((4-(Benzyloxy)phenoxy)methyl)oxirane

- Dissolve 4-benzyloxyphenol (1.0 eq) in a suitable solvent mixture such as methanol/water.
- Add sodium hydroxide (1.1 eq) and stir until a clear solution is formed.

- Add epichlorohydrin (1.5 eq) dropwise to the solution at room temperature.
- Heat the reaction mixture to reflux for 3-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
- After completion, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the resulting crude oil via flash column chromatography to yield the pure glycidyl ether.

Step 2: Synthesis of Protected Xamoterol Intermediate

- Dissolve the glycidyl ether from Step 1 (1.0 eq) in isopropanol.
- Add N-(2-aminoethyl)morpholine-4-carboxamide (1.1 eq) to the solution.
- Heat the reaction mixture to reflux and stir for 12-18 hours, monitoring by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) or by column chromatography.

Step 3: Synthesis of Xamoterol (Free Base) via Debenzylation

- Dissolve the protected Xamoterol intermediate (1.0 eq) from Step 2 in ethanol.
- Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
- Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.
- Stir vigorously until TLC analysis indicates the complete consumption of the starting material.
- Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
- Concentrate the filtrate under reduced pressure to yield the Xamoterol free base as a solid or viscous oil.

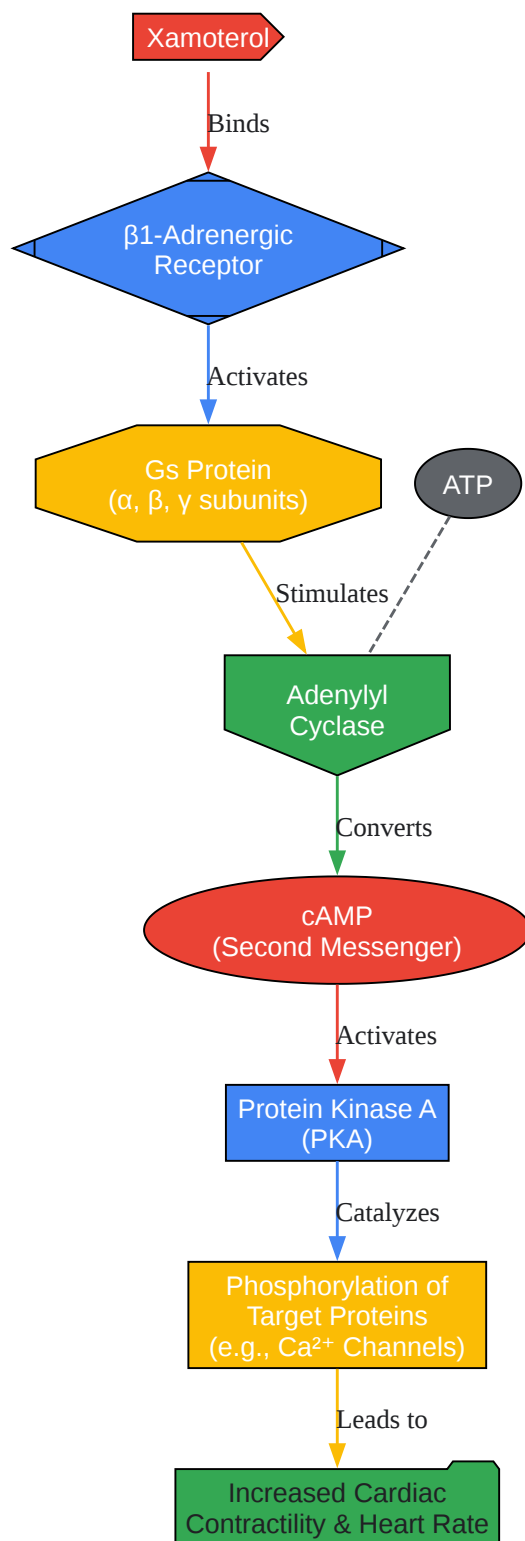
Step 4: Formation of Xamoterol Hemifumarate

- Dissolve the Xamoterol free base from Step 3 in warm ethanol.
- In a separate flask, dissolve fumaric acid (0.5 eq) in a minimal amount of warm ethanol.
- Add the fumaric acid solution dropwise to the Xamoterol solution with stirring.
- Allow the mixture to cool to room temperature, then place it in an ice bath to promote crystallization.
- Collect the precipitated solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain pure **Xamoterol hemifumarate**.

Mechanism of Action: β 1-Adrenergic Receptor Signaling

Xamoterol functions as a partial agonist at β 1-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly found on the surface of cardiac cells.^[5] Its mechanism involves the activation of the adenylyl cyclase signaling cascade.

Upon binding to the β 1-adrenergic receptor, Xamoterol induces a conformational change that activates the associated stimulatory G-protein (Gs). The activated Gs alpha subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger, cyclic AMP (cAMP).[5][6] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][6] PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, resulting in increased calcium influx and enhanced myocardial contractility and heart rate.[5][7]



[Click to download full resolution via product page](#)**Caption:** Xamoterol-mediated β 1-adrenergic receptor signaling pathway.**Need Custom Synthesis?**

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